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molecular formula C11H12N2O7 B8310214 6-Ethoxycarbonylmethoxy-5-nitro-nicotinic acid methyl ester

6-Ethoxycarbonylmethoxy-5-nitro-nicotinic acid methyl ester

Cat. No. B8310214
M. Wt: 284.22 g/mol
InChI Key: NGPXWAVPBFAMSB-UHFFFAOYSA-N
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Patent
US07960377B2

Procedure details

To a solution of methyl 6-(2-ethoxy-2-oxoethoxy)-5-nitronicotinate (2.43 g, 8.55 mmol) in AcOH (50 mL) was added iron powder (1.910 g, 34.2 mmol). The reaction was heated to 70° C. and stirred at that temperature for 2 hours. The reaction was concentrated in vacuo and diluted with water (300 mL). The solution was adjusted to pH=6 by addition of solid K3PO4. The aqueous layer was extracted with EtOAc (8×200 mL) and the combined organics were dried over anhydrous Na2SO4 and concentrated in vacuo. Methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate (1.24 g, 5.96 mmol, 69.7% yield) was isolated as an off-white solid and used without purification. LCMS (+ESI) m/z=209.0 [M+H]+; 1H-NMR (DMSO-d6) δ 11.0 (s, 1H), 8.35 (d, 1H), 7.67 (d, 1H), 4.90 (s, 2H), 3.85 (s, 3H).
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.91 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][O:6][C:7]1[C:16]([N+:17]([O-])=O)=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][N:8]=1)C>CC(O)=O.[Fe]>[O:3]=[C:4]1[CH2:5][O:6][C:7]2[N:8]=[CH:9][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:15][C:16]=2[NH:17]1

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
C(C)OC(COC1=NC=C(C(=O)OC)C=C1[N+](=O)[O-])=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
1.91 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (300 mL)
ADDITION
Type
ADDITION
Details
The solution was adjusted to pH=6 by addition of solid K3PO4
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (8×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1NC2=C(OC1)N=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.96 mmol
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 69.7%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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